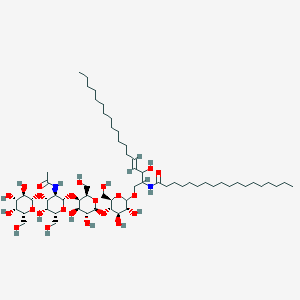
Diphenylphosphinic acid
概要
説明
Diphenylphosphinic acid is an organophosphorus compound with the chemical formula C₁₂H₁₁O₂P . It is a white crystalline solid that is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is known for its weak acidic properties and is used in various chemical reactions and industrial applications.
作用機序
Target of Action
Diphenylphosphinic acid (DPPA) is an organophosphinic acid compound . It primarily targets various biochemical reactions as a catalyst or a reactant. For instance, it has been used as an efficient organocatalyst in the synthesis of α-aminophosphonates . It also finds application as a reactive flame-retardant and promoter for palladium catalytic systems .
Mode of Action
DPPA interacts with its targets by participating in the reaction process. For example, in the synthesis of α-aminophosphonates, DPPA acts as a catalyst in the multicomponent Kabachnik-Fields reaction . It has also been reported to promote the carbonylation of nitrobenzene and aniline to diphenylurea .
Biochemical Pathways
It plays a crucial role in the synthesis of α-aminophosphonates via the kabachnik-fields reaction . This reaction involves the condensation of an amine, a carbonyl compound, and a phosphite, leading to the formation of α-aminophosphonates .
Pharmacokinetics
It’s known that dppa is soluble in organic solvents like alcohol and ether, but insoluble in water . This suggests that its bioavailability might be influenced by these properties.
Result of Action
The primary result of DPPA’s action is the synthesis of new compounds. For instance, it aids in the production of α-aminophosphonates and diphenylurea . These compounds have various applications in medicinal chemistry and biological activities .
Action Environment
The action, efficacy, and stability of DPPA can be influenced by various environmental factors. For instance, the temperature and the amount of DPPA used can significantly affect the yield of α-aminophosphonates synthesis .
生化学分析
Biochemical Properties
Diphenylphosphinic acid plays a role in various biochemical reactions. It interacts with enzymes and other biomolecules, influencing their function. For example, it has been reported to promote the carbonylation of nitrobenzene and aniline to diphenylurea .
Cellular Effects
It has been used in the synthesis of cesium lead iodide perovskite nanocrystals, which are known for their stability . The stability of these nanocrystals was evaluated through photoluminescence emission over time .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other molecules at the molecular level. For instance, it reacts with cadmium nitrate in dimethylformamide solvent to afford a one-dimensional coordination polymer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in the synthesis of cesium lead iodide perovskite nanocrystals, the emission intensity lasted beyond 6 days with only 40% emission lost .
Metabolic Pathways
This compound is involved in the hydrolysis of phosphinates and phosphonates . The acidic hydrolysis was performed using 15–20% acid at reflux for 6–7 hours to afford the corresponding phosphinic acid .
準備方法
Synthetic Routes and Reaction Conditions: Diphenylphosphinic acid can be synthesized through several methods. One common method involves the reaction of diphenylphosphine oxide with hydrogen peroxide. Another method includes the oxidation of diphenylphosphine with oxygen or other oxidizing agents .
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of diphenylphosphinic chloride. This process involves the reaction of diphenylphosphinic chloride with water, resulting in the formation of this compound and hydrochloric acid as a byproduct .
化学反応の分析
Types of Reactions: Diphenylphosphinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylphosphinic oxide.
Reduction: It can be reduced to diphenylphosphine.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen can be used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Various halides and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation: Diphenylphosphinic oxide.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphinic acids depending on the electrophile used.
科学的研究の応用
Diphenylphosphinic acid has a wide range of applications in scientific research:
類似化合物との比較
- Phenylphosphonic acid
- Phenylphosphinic acid
- Dimethylphosphinic acid
- Diphenylphosphine oxide
Comparison: Diphenylphosphinic acid is unique due to its specific structure and reactivity. Compared to phenylphosphonic acid and phenylphosphinic acid, this compound has two phenyl groups attached to the phosphorus atom, which influences its reactivity and solubility. It is more stable and less reactive than diphenylphosphine oxide, making it suitable for different applications .
特性
IUPAC Name |
diphenylphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11O2P/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQVQKJCLJBTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168929 | |
| Record name | Phosphinic acid, diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707-03-5 | |
| Record name | Diphenylphosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylphosphinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylphosphinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphinic acid, diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylphosphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLPHOSPHINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R2HB96RZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)

![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)




